

Application Notes: Zb-716 in Patient-Derived Xenograft (PDX) Models

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Compound of Interest

Compound Name: Zb-716

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Introduction

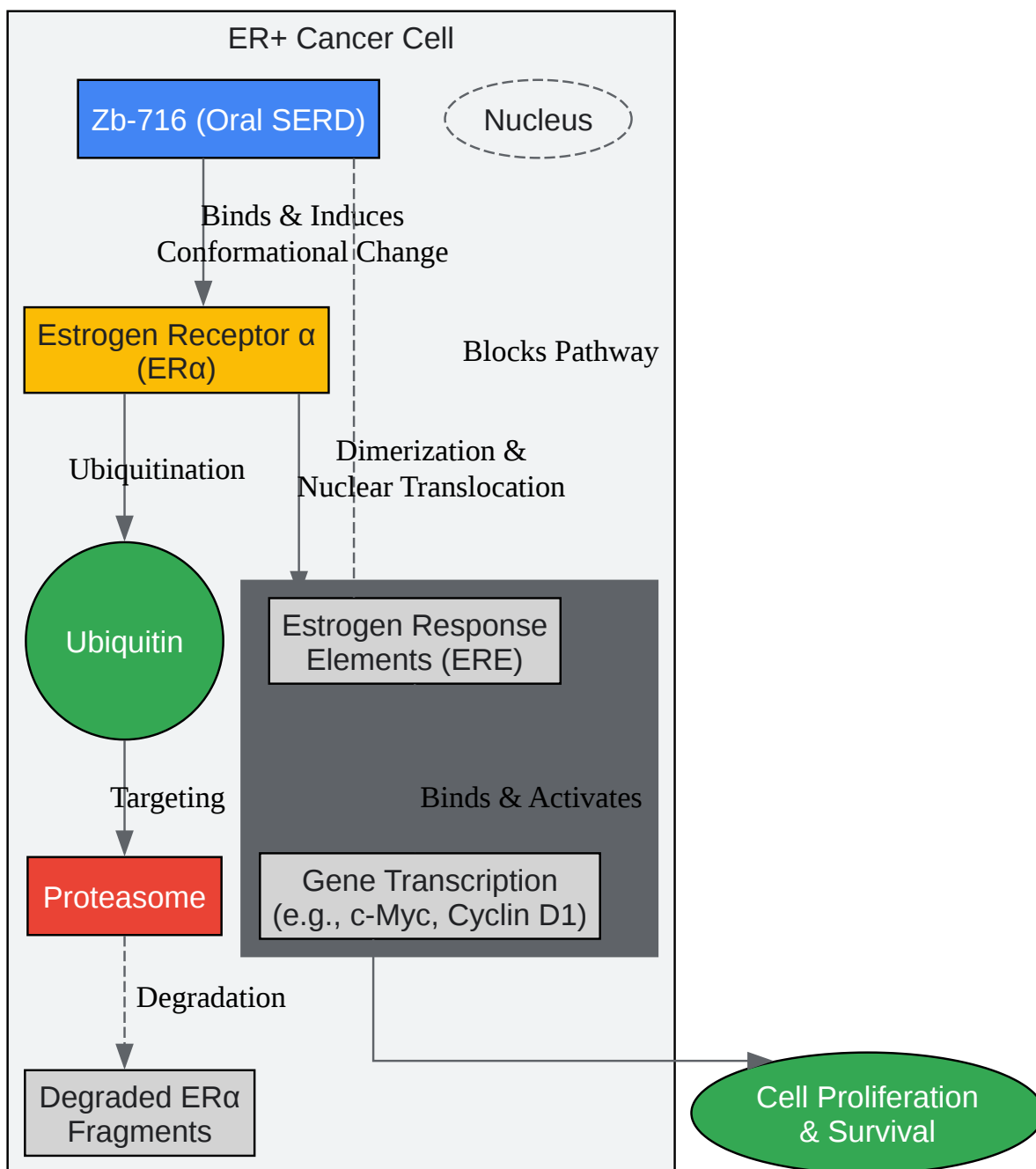
Zb-716 is an orally bioavailable, steroidal selective estrogen receptor degrader (SERD) that functions as a silent antagonist of the estrogen receptor alpha (ER α) with an IC₅₀ of 4.1 nM.[1][2][3] It is a structural analog of fulvestrant, designed for improved oral bioavailability by replacing the 3-hydroxyl group with a boronic acid moiety to reduce first-pass metabolism.[2][4] **Zb-716** induces a conformational change in the estrogen receptor, promoting its degradation and thereby preventing ER-mediated signaling.[5] This mechanism inhibits the growth and survival of ER-expressing cancer cells.[5] In preclinical studies, **Zb-716** has demonstrated superior efficacy in blocking tumor growth in both MCF-7 xenografts and patient-derived xenograft (PDX) models of ER+ breast cancer when compared to fulvestrant, an effect attributed to its significantly higher bioavailability.[4][6][7]

Patient-Derived Xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, are critical tools in preclinical oncology.[8][9] They are known to better recapitulate the molecular and histological heterogeneity of human tumors compared to traditional cell line-derived xenografts, making them more predictive of clinical drug response.[9] These application notes provide a comprehensive overview of the use of **Zb-716** in ER+ breast cancer PDX models for efficacy and pharmacodynamic studies.

Mechanism of Action: Estrogen Receptor Degradation

Zb-716 exerts its anti-tumor effect by binding to the estrogen receptor alpha (ER α) and inducing its degradation. This dual action as both an ER antagonist and a degrader effectively

shuts down estrogen-dependent signaling pathways that drive the proliferation of ER+ breast cancer cells. Its efficacy has been demonstrated in both endocrine-sensitive and resistant ER α mutant breast cancer cells.[4]



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Caption: Mechanism of Action of **Zb-716** in ER+ Cancer Cells.

Experimental Protocols

Protocol 1: In Vivo Efficacy Assessment of Zb-716 in ER+ Breast Cancer PDX Models

This protocol outlines the procedure for evaluating the anti-tumor efficacy of orally administered **Zb-716** in immunodeficient mice bearing ER+ breast cancer PDX tumors.[\[8\]](#)[\[9\]](#)

1. PDX Model Establishment and Expansion:

- Obtain fresh, sterile tumor tissue from ER+ breast cancer patients under approved protocols.
- Surgically implant a small tumor fragment (approx. 3x3 mm) subcutaneously into the flank of female NOD/SCID or similar immunodeficient mice.[\[10\]](#)
- Allow tumors to grow to a volume of approximately 1,000-1,500 mm³. This initial tumor is designated as Passage 0 (P0).
- For expansion, excise the P0 tumor, divide it into smaller fragments, and implant them into a new cohort of mice (P1). Subsequent passages are performed similarly. Efficacy studies are typically conducted using P2-P5 to ensure model stability.

2. Study Initiation and Randomization:

- Once tumors in the study cohort reach an average volume of 150-250 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[\[10\]](#)
- Ensure the average tumor volume and body weight are comparable across all groups before starting treatment.

3. Formulation and Administration of **Zb-716**:

- Formulation: Prepare **Zb-716** in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water). The formulation should be prepared fresh daily.

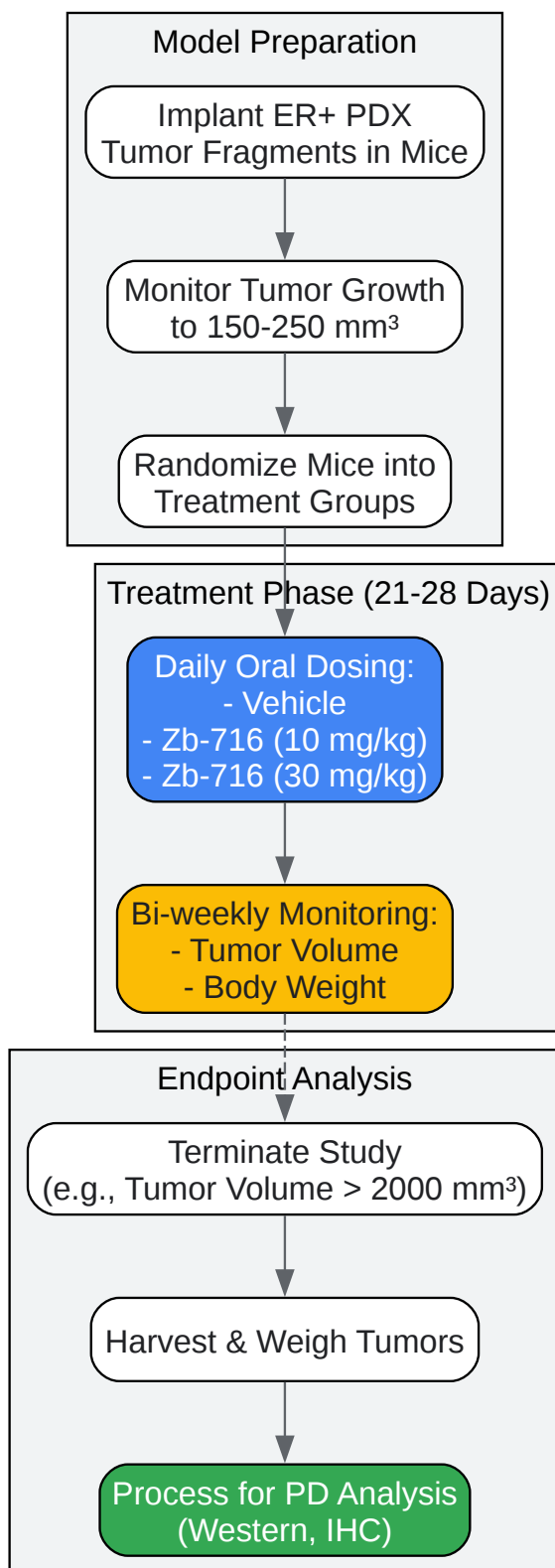
- Dosing: Based on preclinical studies, **Zb-716** is effective when administered by oral gavage at doses of 10 mg/kg and 30 mg/kg, once daily.^[4] The vehicle alone is administered to the control group.
- Administration: Administer the designated treatment orally (p.o.) once daily for a period of 21-28 days.

4. Monitoring and Data Collection:

- Tumor Volume: Measure tumor dimensions twice weekly using digital calipers. Calculate tumor volume using the formula: $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$.
- Body Weight: Monitor and record the body weight of each mouse twice weekly as an indicator of general health and treatment toxicity.
- Clinical Observations: Perform daily checks for any signs of distress or adverse reactions to the treatment.

5. Study Endpoint and Tissue Collection:

- The study may be terminated when tumors in the control group reach a predetermined size (e.g., 2,000 mm³) or after the completion of the treatment course.^[10]
- At the endpoint, euthanize mice according to institutional guidelines.
- Excise tumors, weigh them, and divide them for subsequent analyses (e.g., pharmacodynamics, histology). A portion should be snap-frozen in liquid nitrogen and another fixed in 10% neutral buffered formalin.



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Caption: Workflow for an In Vivo Efficacy Study of **Zb-716** in PDX Models.

Protocol 2: Pharmacodynamic (PD) Biomarker Analysis

This protocol describes methods to confirm the mechanism of action of **Zb-716** in vivo by measuring the degradation of its target, ER α , in tumor tissue.

1. Sample Preparation:

- Use snap-frozen tumor tissues collected at the end of the efficacy study (Protocol 1).
- For satellite groups, tissues can be collected at various time points after the final dose (e.g., 2, 8, 24 hours) to assess the duration of the pharmacodynamic effect.
- Prepare protein lysates from pulverized tumor tissue using RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine protein concentration using a BCA assay.

2. Western Blot Analysis:

- Separate 20-30 μ g of protein lysate per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against total ER α (1:1000 dilution) overnight at 4°C.
- Use an antibody against a housekeeping protein (e.g., β -actin or GAPDH, 1:5000) as a loading control.
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody (1:2000) for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

- Quantify band intensities using densitometry software (e.g., ImageJ). Normalize ER α levels to the loading control.

3. Immunohistochemistry (IHC):

- Use formalin-fixed, paraffin-embedded (FFPE) tumor sections (4-5 μ m thick).
- Perform deparaffinization and rehydration, followed by heat-induced antigen retrieval.
- Block endogenous peroxidase activity with 3% hydrogen peroxide.
- Block non-specific binding sites using a suitable blocking serum.
- Incubate sections with a primary antibody against ER α overnight at 4°C.
- Apply a secondary antibody and a detection system (e.g., DAB chromogen).
- Counterstain with hematoxylin.
- Dehydrate, clear, and mount the slides.
- Score the slides based on the intensity and percentage of stained tumor cells (H-score).

Data Presentation

Table 1: Summary of Zb-716 In Vivo Efficacy in an ER+ PDX Model (BR-0771)

Treatment Group	Dosing Schedule	Mean Final Tumor Volume (mm ³) ± SEM	Tumor Growth Inhibition (TGI %)	p-value (vs. Vehicle)
Vehicle	Daily, p.o.	1850 ± 210	-	-
Zb-716 (10 mg/kg)	Daily, p.o.	647 ± 95	65.0%	<0.01
Zb-716 (30 mg/kg)	Daily, p.o.	277 ± 58	85.0%	<0.001
Fulvestrant (200 mg/kg)	Weekly, s.c.	980 ± 130	47.0%	<0.05

TGI (%) calculated as $[1 - (\text{Mean final tumor volume of treated group} / \text{Mean final tumor volume of vehicle group})] \times 100$. SEM: Standard Error of the Mean. Statistical analysis performed using one-way ANOVA.

Table 2: Pharmacodynamic Analysis of ER α Degradation in BR-0771 PDX Tumors

Treatment Group	Dosing Schedule	Relative ER α Protein Level (Western Blot, Normalized to Vehicle)	ER α H-Score (IHC)
Vehicle	Daily, p.o.	1.00 ± 0.15	250 ± 25
Zb-716 (10 mg/kg)	Daily, p.o.	0.35 ± 0.08	95 ± 15
Zb-716 (30 mg/kg)	Daily, p.o.	0.12 ± 0.05	30 ± 10

Data represent mean ± SEM from tumors collected 24 hours after the final dose.

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